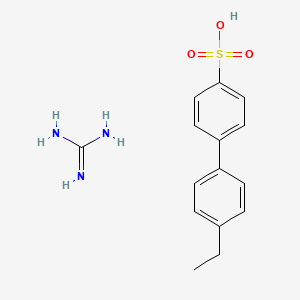

4-(4-Ethylphenyl)benzenesulfonic acid;guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 4-(4-Etilfenil)bencenosulfónico;guanidina es un compuesto que combina las propiedades tanto del ácido bencenosulfónico como de la guanidina. El ácido bencenosulfónico es un compuesto organosulfurado con la fórmula C6H6O3S, conocido por su fuerte acidez y solubilidad en agua y etanol . La guanidina, por otro lado, es un compuesto altamente básico que se utiliza a menudo en la síntesis orgánica y las aplicaciones biológicas . La combinación de estos dos grupos funcionales en una sola molécula ofrece propiedades químicas y biológicas únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La sulfonación se puede lograr utilizando ácido sulfúrico concentrado, que agrega un grupo ácido sulfónico al anillo de benceno . El grupo guanidina se puede introducir entonces a través de una reacción de guanilación, que implica la reacción de una amina con un precursor de guanidina activado .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto probablemente implicarían procesos de sulfonación y guanilación a gran escala. Estos métodos tendrían que ser optimizados para obtener rendimiento y pureza, utilizando potencialmente catalizadores y condiciones de reacción específicas para mejorar la eficiencia de las reacciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 4-(4-Etilfenil)bencenosulfónico;guanidina puede experimentar varios tipos de reacciones químicas, incluyendo:

Oxidación: El grupo ácido sulfónico se puede oxidar para formar cloruros de sulfonilo u otros derivados.

Reducción: El grupo guanidina se puede reducir para formar aminas u otros compuestos que contienen nitrógeno.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico para la sulfonación, cianamida para la guanilación y varios agentes oxidantes y reductores para modificaciones adicionales .

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen cloruros de sulfonilo, aminas y varios derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El ácido 4-(4-Etilfenil)bencenosulfónico;guanidina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y la catálisis.

Biología: Employed in the study of enzyme inhibition and protein interactions.

Medicina: Investigado por su potencial como agente terapéutico en diversas enfermedades.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del ácido 4-(4-Etilfenil)bencenosulfónico;guanidina implica su interacción con objetivos moleculares como enzimas y receptores. El grupo ácido sulfónico puede formar fuertes enlaces de hidrógeno e interacciones iónicas, mientras que el grupo guanidina puede participar en múltiples formas de resonancia y enlaces de hidrógeno . Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.

Comparación Con Compuestos Similares

Compuestos Similares

Ácido bencenosulfónico: Conocido por su fuerte acidez y uso en reacciones de sulfonación.

Guanidina: Altamente básico y se utiliza en la síntesis orgánica y las aplicaciones biológicas.

Ácido p-toluensulfónico: Similar al ácido bencenosulfónico pero con un grupo metilo, utilizado como catalizador y reactivo.

Unicidad

El ácido 4-(4-Etilfenil)bencenosulfónico;guanidina es único en el sentido de que combina las propiedades tanto del ácido bencenosulfónico como de la guanidina en una sola molécula. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas e interacciones biológicas en comparación con sus componentes individuales .

Propiedades

Número CAS |

650599-65-8 |

|---|---|

Fórmula molecular |

C15H19N3O3S |

Peso molecular |

321.4 g/mol |

Nombre IUPAC |

4-(4-ethylphenyl)benzenesulfonic acid;guanidine |

InChI |

InChI=1S/C14H14O3S.CH5N3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)18(15,16)17;2-1(3)4/h3-10H,2H2,1H3,(H,15,16,17);(H5,2,3,4) |

Clave InChI |

BOWRWZAKTPKQJH-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)

![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)

![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)

![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)

![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)

![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)